molecular formula C11H20ClNO B6604787 2-amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one hydrochloride CAS No. 2137599-66-5

2-amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one hydrochloride

Cat. No. B6604787
CAS RN: 2137599-66-5
M. Wt: 217.73 g/mol
InChI Key: YJYMSAIFPIUNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one hydrochloride, also known as 2-A1-DMBH, is a bicyclic amine derivative with potential applications in medicine and pharmaceutical research. It is a synthetic compound that is widely used in the laboratory for the synthesis of a variety of compounds. Its versatile chemical structure has made it an attractive target for medicinal and pharmaceutical research, particularly in the areas of drug discovery and development.

Scientific Research Applications

2-amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one hydrochloride has a wide range of applications in the field of medicinal and pharmaceutical research. It is used in the synthesis of a variety of compounds, including drugs and other pharmaceuticals. It is also used in the synthesis of peptides and proteins, as well as in the synthesis of novel compounds for drug discovery and development.

Mechanism of Action

2-amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one hydrochloride acts as an enzyme inhibitor, specifically targeting enzymes involved in the metabolism of drugs and other compounds. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 2-amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one hydrochloride has been found to inhibit the activity of other enzymes, such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
2-amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior. In addition, it has been found to increase the activity of the enzyme acetylcholinesterase, which is involved in the regulation of memory and learning.

Advantages and Limitations for Lab Experiments

2-amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one hydrochloride has a number of advantages for use in laboratory experiments. It is relatively stable and can be stored for extended periods of time. In addition, it is relatively inexpensive and can be synthesized in large quantities. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, so it must be dissolved in an organic solvent before it can be used. It is also sensitive to heat and light, so it must be handled carefully.

Future Directions

The potential applications of 2-amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one hydrochloride in the field of medicinal and pharmaceutical research are vast. Future research could focus on its use as a drug discovery and development tool, as well as its potential use as an enzyme inhibitor in the treatment of various diseases. In addition, further research could be conducted to explore its potential as an anti-inflammatory agent, as well as its potential use in the treatment of neurological disorders. Finally, further research could be conducted to explore its potential use in the development of novel compounds for drug discovery and development.

Synthesis Methods

2-amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one hydrochloride is synthesized by the reaction of 2-amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one with hydrochloric acid in aqueous solution. The reaction is typically carried out in an aqueous medium at a temperature of 90-100°C. The reaction proceeds in two steps. In the first step, the reaction of 2-amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one with hydrochloric acid produces 2-amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one hydrochloride and water. In the second step, the water is removed from the reaction mixture, resulting in the formation of 2-amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one hydrochloride.

properties

IUPAC Name

2-amino-1-(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO.ClH/c1-10(2)8-3-5-11(10,6-4-8)9(13)7-12;/h8H,3-7,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYMSAIFPIUNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(CC2)C(=O)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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